3-(4-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The structure features a 4-chlorophenyl group at position 3 and a thiophen-2-yl substituent at position 11 (Fig. 1). These substituents introduce distinct electronic and steric effects, influencing physicochemical and biological properties. Structural confirmation of related derivatives (e.g., p-chlorobenzoyl analogs) has been achieved via X-ray crystallography, underscoring the rigidity of the diazepine core .
Properties
IUPAC Name |
9-(4-chlorophenyl)-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c24-16-9-7-14(8-10-16)15-12-19-22(20(27)13-15)23(21-6-3-11-28-21)26-18-5-2-1-4-17(18)25-19/h1-11,15,23,25-26H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRKNYDJNQQOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo diazepinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
3-(4-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to dibenzodiazepines exhibit a variety of biological activities. The specific compound has shown promise in several areas:
- Anticancer Activity : Studies have suggested that similar dibenzodiazepine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds with thiophene moieties have been linked to enhanced anticancer activity due to their ability to induce apoptosis in tumor cells .
- Antimicrobial Properties : The presence of the thiophene ring is known to contribute to antimicrobial activity. Research has documented the effectiveness of related compounds against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for developing treatments for inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .
Applications in Medicinal Chemistry
The compound's structural characteristics allow it to be explored for several therapeutic applications:
- Drug Development : The unique combination of chlorophenyl and thiophene groups can be optimized for drug design. Researchers are investigating modifications to enhance efficacy and reduce side effects.
- Pharmacological Studies : Ongoing studies focus on understanding the pharmacokinetics and pharmacodynamics of this compound. Its interaction with various biological targets is under investigation to elucidate its mechanism of action.
- Synthesis of Novel Derivatives : The synthesis of analogs based on this compound may lead to the discovery of new drugs with improved properties. This includes exploring variations in substituents that could enhance selectivity and potency against specific diseases .
Case Studies
Several studies have documented the biological effects of dibenzodiazepine derivatives:
- A study published in Journal of Medicinal Chemistry highlighted a related compound's ability to inhibit cancer cell proliferation through specific signaling pathways . This underscores the potential for developing targeted cancer therapies based on structural modifications.
- Another research article focused on synthesizing new derivatives and evaluating their antimicrobial activity against resistant bacterial strains, demonstrating promising results that warrant further investigation into clinical applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Hexahydrodibenzo[b,e][1,4]Diazepin-1-One Derivatives
*Estimated from analogous thiophene synthesis ; †Calculated from molecular formula.
- Substituent Electronic Effects : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in WAY-299905 . Thiophene, a π-electron-rich heterocycle, may enhance solubility and aromatic interactions compared to bulkier substituents like p-iodobenzoyl .
- Melting Points : Derivatives with halogenated aryl groups (e.g., 5i, 5k) exhibit higher melting points (>210°C), likely due to increased van der Waals interactions .
Biological Activity
The compound 3-(4-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex heterocyclic molecule with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Formula
- C : 19
- H : 18
- Cl : 1
- N : 2
- S : 1
Molecular Weight
- Molecular Weight : 325.87 g/mol
Structural Representation
The compound features a dibenzo diazepine core structure with substituents that may influence its biological activity.
Antifungal and Antitubercular Properties
Research indicates that derivatives of the compound, particularly those containing a pyrazole scaffold, exhibit significant antifungal and antitubercular activities. A study demonstrated that specific derivatives showed promising results against various pathogenic fungal strains and Mycobacterium tuberculosis H37Rv .
The mechanism of action for these compounds often involves interference with cellular processes in fungi and bacteria. The presence of the thiophene and chlorophenyl groups is believed to enhance the interaction with biological targets, potentially affecting enzyme activity or membrane integrity.
Study 1: Antifungal Activity
In vitro studies evaluated the antifungal activity of synthesized pyrazole derivatives against four pathogenic fungal strains. The results indicated that certain compounds displayed high efficacy, suggesting their potential as therapeutic agents in treating fungal infections .
Study 2: Antitubercular Activity
Another study focused on the antitubercular effects of similar compounds. The results demonstrated notable inhibition of Mycobacterium tuberculosis growth, indicating that these derivatives could serve as lead compounds for further drug development against tuberculosis .
Table of Biological Activities
| Compound Name | Activity Type | Organism/Target | Efficacy Level |
|---|---|---|---|
| Pyrazole Derivative A | Antifungal | Candida albicans | High |
| Pyrazole Derivative B | Antifungal | Aspergillus niger | Moderate |
| Pyrazole Derivative C | Antitubercular | Mycobacterium tuberculosis H37Rv | Significant |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-11-(thiophen-2-yl)-dibenzo[1,4]diazepin-1-one?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation reactions. For example, analogous dibenzo[1,4]diazepines are synthesized by reacting substituted anilines with carbonyl precursors under acidic conditions (e.g., acetic acid or HCl). Key intermediates include chlorophenyl and thiophen-2-yl derivatives, which are coupled via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and molecular packing. For similar diazepines, SC-XRD parameters include a monoclinic crystal system with space group P2₁/c, and refinement using SHELXL-97 software. Key metrics: R factor < 0.05, mean C–C bond length deviation < 0.003 Å . Complementary techniques like NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are used to confirm molecular weight and functional groups .
Advanced Research Questions
Q. What experimental frameworks are recommended for evaluating its pharmacological activity?
- Methodological Answer : Prioritize in vitro assays to screen for biological targets (e.g., GPCRs, kinases). For diazepine analogs, assays include:
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin or dopamine receptors) .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ determination) .
Dose-response curves and statistical validation (ANOVA, p < 0.05) are critical for reproducibility .
Q. How can computational modeling predict its interactions with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures from the PDB (e.g., 5-HT₂A receptor: PDB ID 6WGT). Key steps:
Optimize the compound’s 3D structure using DFT (B3LYP/6-31G*) .
Generate pharmacophore models to identify critical binding motifs (e.g., chlorophenyl hydrophobic interactions).
Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns .
Q. What methodologies assess its environmental fate and ecotoxicological risks?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Physicochemical properties : LogP (shake-flask method), hydrolysis half-life (pH 7–9 buffers).
- Biotic/abiotic degradation : OECD 301F (ready biodegradability) and UV-Vis photolysis studies.
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
Data should be modeled using EPI Suite or ECOSAR for risk prioritization.
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply the following steps:
Meta-analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) and assess heterogeneity via I² statistics .
Experimental replication : Standardize protocols (e.g., cell culture conditions, ligand concentrations) to minimize variability .
Mechanistic studies : Use CRISPR knockouts or siRNA silencing to isolate target-specific effects .
Methodological Notes
- Synthetic Challenges : Steric hindrance from the thiophen-2-yl group may require optimized coupling conditions (e.g., Buchwald-Hartwig amination) .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data deposition in repositories like Zenodo or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
